REACTION_SMILES
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[C:14]([CH3:15])([CH3:16])([CH3:17])[Si:18]([CH3:19])([CH3:20])[Cl:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH:1][CH2:2][CH:3]1[CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1.[nH:9]1[cH:10][cH:11][n:12][cH:13]1>>[O:1]([CH2:2][CH:3]1[CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1)[Si:18]([C:14]([CH3:15])([CH3:16])[CH3:17])([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCC(O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCC1CCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |